molecular formula C8H6BrNO3 B8188681 4-Bromo-benzooxazole-2-carbaldehyde hydrate

4-Bromo-benzooxazole-2-carbaldehyde hydrate

Cat. No.: B8188681
M. Wt: 244.04 g/mol
InChI Key: QEZIQDLLSBKIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-benzooxazole-2-carbaldehyde hydrate is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is an off-white solid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a bromine atom attached to a benzooxazole ring, and a carbaldehyde group.

Chemical Reactions Analysis

4-Bromo-benzooxazole-2-carbaldehyde hydrate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-benzooxazole-2-carbaldehyde hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-benzooxazole-2-carbaldehyde hydrate involves its interaction with molecular targets through its functional groups. The bromine atom and the aldehyde group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-benzooxazole-2-carbaldehyde hydrate include other benzooxazole derivatives with different substituents. For example:

    2-Bromo-benzooxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Chloro-benzooxazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Properties

IUPAC Name

(4-bromo-1,3-benzoxazol-2-yl)methanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3,8,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZIQDLLSBKIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.